molecular formula C7H4Cl2F2O2S B3031498 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene CAS No. 403496-62-8

1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene

Cat. No. B3031498
CAS RN: 403496-62-8
M. Wt: 261.07 g/mol
InChI Key: WKUOPZAXIVBMEO-UHFFFAOYSA-N
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Description

1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is a chemical compound that is part of the sulfonyl benzene family. It is characterized by a benzene ring substituted with a chloro group and a chlorodifluoromethylsulfonyl group. The presence of these functional groups suggests that the compound could be reactive in sulfonylation reactions and may have interesting physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonyl benzene derivatives can be achieved through Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as a reaction medium and Lewis acid catalyst for the sulfonylation of benzene and substituted benzenes with sulfonyl chloride derivatives, leading to high yields of diaryl sulfones under ambient conditions . Although the specific synthesis of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives can vary significantly. For example, the molecule of 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains nearly planar segments with specific inclinations between the sulfonyl plane and other parts of the molecule . Similarly, the structure of 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide shows specific dihedral angles between the benzene rings and the benzisothiazole ring system . These examples highlight the importance of molecular conformation in sulfonyl benzene compounds, which could also be relevant for 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene.

Chemical Reactions Analysis

Sulfonyl benzene compounds can undergo various chemical reactions. The sulfonation of benzene and its derivatives, for example, has been extensively studied, with sulfur trioxide being a common reagent for introducing sulfo groups into aromatic compounds . The reactivity order and the influence of substituents on the sulfonation process are important considerations. Additionally, the synthesis of heterocyclic compounds involving sulfonyl benzene derivatives has been reported, where dilithiation followed by reaction with dihalo compounds or esters leads to the formation of five-membered heterocycles .

Physical and Chemical Properties Analysis

The physical properties of sulfonyl benzene derivatives, such as solubility, can be influenced by the nature of the substituents. For example, the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been measured, showing a decrease in solubility from chloroform to ethanol . These findings suggest that the physical properties of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene could also be solvent-dependent and may be well-correlated using equations like the modified Apelblat equation.

Scientific Research Applications

Friedel-Crafts Sulfonylation

  • 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as media for Friedel-Crafts sulfonylation reactions with benzene and substituted benzenes, showing enhanced reactivity and high yields of diaryl sulfones under ambient conditions. This research demonstrates the potential of these ionic liquids in facilitating efficient sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).

Crystal Structure Analysis

  • Studies on compounds like 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide have provided insights into their crystal structures, including the dihedral angles between different benzene rings and hydrogen bonding patterns. This research contributes to understanding the molecular and crystallographic characteristics of sulfonyl benzene derivatives (Suchetan et al., 2011).

Sulfonation and Sulfonylation Reactions

  • Investigations into the sulfonation and sulfonylation of benzene and its derivatives with sulfur trioxide have been conducted to understand their reactivity and the formation of sulfo derivatives. This research is crucial for the development of sulfonylation techniques in organic synthesis (Cerfontain, Zou, Bakker, & Van der Griendt, 1994).

Solubility Studies

  • The solubility of 1-Fluoro-4-(methylsulfonyl)benzene in various organic solvents has been measured, providing valuable data for the application of this compound in different solvent systems. This information is essential for its use in chemical processes and formulations (Qian, Wang, & Chen, 2014).

Synthesis and Characterization

  • Numerous studies have been conducted on the synthesis and characterization of various sulfonyl benzene derivatives. These studies contribute to the field by providing new synthetic routes and understanding the properties of these compounds for potential applications in various industries (Smolobochkin et al., 2018).

Electrochemical Synthesis

  • Research into the electrochemical synthesis of sulfonyl benzene derivatives offers a novel and eco-friendly approach to their production. These methods avoid the use of toxic reagents and provide high yields, demonstrating a sustainable approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOPZAXIVBMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514548
Record name 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene

CAS RN

403496-62-8
Record name 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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